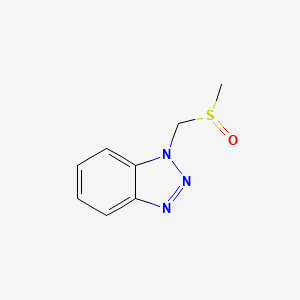

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole is an organosulfur compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a methanesulfinylmethyl group attached to a benzotriazole ring, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with methanesulfinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzotriazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Various substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole has demonstrated significant antimicrobial properties. Research indicates that derivatives of benzotriazole exhibit varying degrees of antibacterial and antifungal activity. For instance, compounds synthesized with the benzotriazole moiety have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Properties

In a study by Swamy et al., a series of N-alkylated benzotriazole derivatives were evaluated for their antibacterial efficacy. The results indicated that certain compounds exhibited potent activity against resistant bacterial strains, suggesting potential therapeutic applications .

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| 15a | Bacillus subtilis | 25 |

| 15d | E. coli | 12.5 |

| 17h | Staphylococcus aureus | 50 |

Materials Science

Corrosion Inhibition

Benzotriazole derivatives are widely recognized for their effectiveness as corrosion inhibitors in various environments, including marine and industrial settings. The compound's ability to form stable complexes with metal ions enhances its protective qualities against corrosion.

Case Study: Corrosion Inhibition on Metals

Research has shown that this compound can significantly reduce corrosion rates in metals like copper and aluminum when applied in aqueous solutions. This property is particularly valuable in the formulation of antifreeze and cooling systems where metal integrity is crucial .

| Metal Type | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| Copper | 85 | Aqueous |

| Aluminum | 75 | Marine |

Environmental Science

Biodegradability and Environmental Impact

The environmental relevance of benzotriazole derivatives has been increasingly scrutinized due to their persistence in aquatic systems. Studies indicate that while these compounds are effective as antifouling agents and corrosion inhibitors, they also pose risks to aquatic life due to their low biodegradability .

Case Study: Environmental Persistence

A study assessing the environmental impact of benzotriazole revealed that significant concentrations remain in surface waters post-treatment at wastewater facilities. This persistence raises concerns regarding bioaccumulation and toxicity to aquatic organisms .

Mecanismo De Acción

The mechanism of action of 1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparación Con Compuestos Similares

Sulfenamides: Compounds with sulfur-nitrogen bonds, used in pharmaceuticals and agrochemicals.

Sulfinamides: Known for their applications in medicinal chemistry.

Sulfonamides: Widely used as antibiotics and in other therapeutic areas.

Uniqueness: 1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole stands out due to its unique combination of a methanesulfinylmethyl group and a benzotriazole ring, which imparts distinct reactivity and potential biological activity compared to other organosulfur compounds.

Actividad Biológica

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on the latest research findings.

Chemical Structure and Properties

The compound this compound (C7H7N3O2S) features a benzotriazole core, which is known for its versatile biological behavior. The presence of the methanesulfinylmethyl group enhances its reactivity and biological efficacy. The molecular geometry is similar to other benzotriazole derivatives, which often exhibit a range of biological activities due to their nitrogen-rich structure .

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including this compound, exhibit notable antibacterial and antifungal properties.

- Antibacterial Effects : Studies have shown that benzotriazole derivatives can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

- Antifungal Properties : The compound has also been tested against fungi such as Candida albicans and Aspergillus niger, showing MIC values between 1.6 μg/mL to 25 μg/mL . The introduction of halogen substituents in related compounds has been shown to enhance antifungal activity significantly.

Antiviral Activity

Benzotriazole derivatives have been explored for their potential antiviral properties as well. Some studies report that these compounds can act against viruses such as hepatitis C by inhibiting viral replication through various mechanisms .

Anticancer Activity

Emerging evidence suggests that benzotriazole compounds may exhibit anticancer properties. For example, certain derivatives have shown selective inhibition against cancer cell lines by targeting specific protein kinases involved in cancer progression . The mechanism often involves the disruption of cellular signaling pathways crucial for tumor growth.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Many benzotriazoles act as enzyme inhibitors. For instance, they can inhibit proteases critical for viral replication or bacterial survival.

- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability of these compounds to disrupt microbial cell membranes.

- Interference with Nucleic Acid Synthesis : Some studies suggest that benzotriazoles can interfere with DNA and RNA synthesis in pathogens.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of benzotriazoles:

Propiedades

IUPAC Name |

1-(methylsulfinylmethyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-13(12)6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJSKXVITVZWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.